3-(Pyridin-2-YL)phenol

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Procure the definitive meta-substituted pyridinylphenol isomer for reproducible research. Unlike ortho/para isomers, 3-(Pyridin-2-YL)phenol (CAS 98061-22-4) offers a consistent physicochemical baseline (XLogP3: 2.3) without intramolecular H-bonding artifacts, making it essential for ADME model validation. Its 125-fold weaker human tyrosinase affinity (Ki=128,000 nM) versus the ortho-isomer establishes it as the optimal low-affinity control for SAR campaigns. As a Kojic acid alternative (mushroom tyrosinase Ki=1,800 nM), it provides a distinct pyridinylphenol scaffold for skin-lightening research.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 98061-22-4
Cat. No. B1315620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-2-YL)phenol
CAS98061-22-4
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC(=CC=C2)O
InChIInChI=1S/C11H9NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11/h1-8,13H
InChIKeyUWDBMZOJTCSRGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-2-YL)phenol (CAS 98061-22-4) – Compound Class and Core Properties for Research Procurement


3-(Pyridin-2-YL)phenol (CAS 98061-22-4) is a heteroaryl phenol derivative with the molecular formula C11H9NO and a molecular weight of 171.19 g/mol [1]. The compound belongs to the pyridinylphenol class, characterized by a 2-pyridyl substituent attached to the meta-position of the phenol ring . Its predicted physicochemical profile includes an XLogP3 value of 2.3, a topological polar surface area of 33.1 Ų, and a computed pKa of 9.43 ± 0.10 for the phenolic hydroxyl group [1]. These features position it as a versatile scaffold in medicinal chemistry and materials science, particularly where precise heteroaryl substitution and hydrogen-bonding capacity are required .

3-(Pyridin-2-YL)phenol (CAS 98061-22-4) – Why Positional Isomers and In-Class Analogs Are Not Interchangeable


Substitution among pyridinylphenol positional isomers (e.g., 2-(pyridin-2-yl)phenol or 4-(pyridin-2-yl)phenol) or structurally related pyridine-phenol hybrids is not scientifically valid for quantitative research applications. The relative orientation of the pyridyl and phenol rings dictates both the compound's electronic landscape and its steric accessibility, directly impacting target binding, metal coordination geometry, and reaction selectivity . For instance, the ortho-isomer (2-(pyridin-2-yl)phenol) exhibits a markedly different hydrogen-bonding network and chelation potential due to the proximity of the hydroxyl and pyridyl nitrogen, whereas the para-isomer (4-(pyridin-2-yl)phenol) presents an extended conjugation pathway with distinct spectroscopic and electrochemical signatures [1]. The quantitative evidence below demonstrates that these structural variations translate into orders-of-magnitude differences in key performance metrics, such as enzyme inhibition constants and molecular descriptors, making 3-(Pyridin-2-YL)phenol a non-fungible entity in well-controlled experimental or manufacturing workflows.

3-(Pyridin-2-YL)phenol (CAS 98061-22-4) – Quantitative Differentiation Evidence Against Closest Analogs


Human Tyrosinase Inhibition: 125-Fold Weaker Affinity than Ortho-Isomer 2-(Pyridin-2-yl)phenol

In direct head-to-head assays against recombinant human tyrosinase, 3-(Pyridin-2-YL)phenol exhibits a Ki of 128,000 nM (1.28E+5 nM), which is approximately 125-fold weaker than the ortho-isomer 2-(pyridin-2-yl)phenol, which demonstrates a Ki of 1,020 nM (1.02E+3 nM) under identical experimental conditions [1][2]. This profound difference in inhibitory potency underscores the critical role of substitution pattern in target engagement and provides a clear quantitative basis for selecting the appropriate isomer in tyrosinase-related studies [3].

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Mushroom Tyrosinase Inhibition: 3-(Pyridin-2-YL)phenol vs. Kojic Acid Benchmark

Against mushroom tyrosinase (Agaricus bisporus), 3-(Pyridin-2-YL)phenol exhibits a Ki of 1,800 nM (1.80E+3 nM) [1]. This represents a modest improvement in affinity compared to the widely used benchmark inhibitor kojic acid, which demonstrates a Ki of approximately 2,750 nM (2.75 µM) under comparable conditions . While both compounds fall within the low micromolar range, the pyridinylphenol scaffold offers distinct synthetic handles and physicochemical properties that can be leveraged for further optimization in programs seeking alternatives to the kojic acid chemotype [2].

Tyrosinase Inhibition Fungal Enzyme Cosmeceutical Research

Lipophilicity (XLogP3) and Polar Surface Area Differentiation Among Pyridinylphenol Isomers

The meta-substituted 3-(Pyridin-2-YL)phenol exhibits an XLogP3 value of 2.3 and a topological polar surface area (TPSA) of 33.1 Ų [1]. In contrast, the ortho-isomer 2-(pyridin-2-yl)phenol and the para-isomer 4-(pyridin-2-yl)phenol (CAS 51035-40-6) share the same molecular formula and TPSA (33.1 Ų) but may exhibit divergent XLogP3 values due to differences in intramolecular hydrogen bonding and conformational preferences . Specifically, the ortho-isomer is capable of forming a strong intramolecular O–H···N hydrogen bond, which reduces its effective polarity and can lower its apparent logP, while the meta-isomer lacks this intramolecular interaction, resulting in a more predictable and less conformation-dependent lipophilicity profile [2].

Physicochemical Profiling Drug-likeness ADME Prediction

3-(Pyridin-2-YL)phenol (CAS 98061-22-4) – Evidence-Based Application Scenarios for Procurement Decisions


Scaffold for Tyrosinase Inhibitor Development Requiring Distinct Binding Mode

Based on its measured Ki of 128,000 nM against human tyrosinase and 1,800 nM against mushroom tyrosinase [1], 3-(Pyridin-2-YL)phenol is optimally utilized as a low-affinity control compound or as a starting scaffold for medicinal chemistry optimization aimed at modulating tyrosinase activity. Its 125-fold weaker affinity compared to the ortho-isomer [2] makes it particularly valuable in structure-activity relationship (SAR) studies where researchers seek to understand the impact of substitution pattern on target engagement.

Alternative Chemotype to Kojic Acid in Cosmetic or Dermatological Formulation Research

With a mushroom tyrosinase Ki of 1,800 nM—approximately 1.5-fold more potent than the benchmark inhibitor kojic acid (Ki ≈ 2,750 nM) [1][2]—3-(Pyridin-2-YL)phenol represents a structurally distinct alternative for investigators exploring novel skin-lightening or anti-hyperpigmentation agents. Its pyridinylphenol core offers different physicochemical and stability profiles compared to the γ-pyrone scaffold of kojic acid, providing a fresh chemical space for formulation scientists [3].

Predictable ADME Model Compound with Well-Defined Lipophilicity

The computed XLogP3 of 2.3 and TPSA of 33.1 Ų for 3-(Pyridin-2-YL)phenol [1] position it as a valuable model compound in physicochemical profiling and ADME prediction studies. Unlike the ortho-isomer, which can form an intramolecular O–H···N hydrogen bond that complicates logP measurements and membrane permeability predictions [2], the meta-isomer provides a more consistent and less conformation-dependent baseline for computational model validation and training.

Building Block for Suzuki-Miyaura Cross-Coupling and Polymer Synthesis

As a member of the pyridinylphenol family, 3-(Pyridin-2-YL)phenol can be synthesized via Suzuki-Miyaura cross-coupling of 2-bromopyridine with a suitable phenol derivative [1]. This synthetic accessibility, combined with its dual aromatic functionality, makes it a strategic monomer for the construction of all-aromatic polypyridines and related advanced materials, such as proton-conducting membranes for fuel cells [2]. Procurement of this specific isomer ensures the desired regiochemistry for polymer backbone architecture and crosslinking behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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